4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid
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Overview
Description
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate. Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, dioxane, microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Biological Activity
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid (CAS No. 1523570-98-0) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19N3O2S, with a molecular weight of 269.37 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS No. | 1523570-98-0 |
Molecular Formula | C12H19N3O2S |
Molecular Weight | 269.37 g/mol |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2. Antitumor Potential
Triazine compounds are also noted for their anticancer properties. Studies have demonstrated that certain triazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, structural modifications in triazines have been linked to enhanced cytotoxicity against tumor cells . The presence of the thio group in the compound may enhance its interaction with cellular targets involved in cancer progression.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazines can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Interference with DNA Synthesis : Some studies suggest that triazine derivatives may interfere with nucleic acid synthesis, leading to inhibited growth in microbial and tumor cells .
Case Studies
While direct case studies on this specific compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Studies : A study on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for triazine-based compounds .
- Antitumor Research : In vitro studies on related triazine compounds have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), indicating that structural features similar to those in this compound may confer similar properties .
Properties
CAS No. |
1523570-98-0 |
---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-[(4-ethyl-6-propan-2-yl-1,3,5-triazin-2-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S/c1-4-9-13-11(8(2)3)15-12(14-9)18-7-5-6-10(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
PBMIABRJOXWCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)SCCCC(=O)O)C(C)C |
Origin of Product |
United States |
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